molecular formula C11H11N3O4S B1441825 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid CAS No. 1183510-85-1

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1441825
CAS No.: 1183510-85-1
M. Wt: 281.29 g/mol
InChI Key: BVRDKSRGTPGLJC-UHFFFAOYSA-N
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Description

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4-carbaldehyde with sulfamide under basic conditions to form the intermediate 1H-pyrazol-4-ylmethylsulfamide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
  • 4-(1H-pyrazol-4-yl)benzoic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs .

Biological Activity

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a benzoic acid moiety linked to a sulfamoyl group and a pyrazole ring. The structural formula can be represented as follows:

C11H12N4O3S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In particular, compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives exhibit low MIC values, suggesting potent antibacterial effects. For example, certain pyrazole derivatives showed MIC values as low as 0.78μg/ml0.78\,\mu g/ml against S. aureus .
  • Mechanism of Action : The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis . Studies utilizing time-kill assays confirmed the bactericidal effects over time.

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications:

  • Cellular Assays : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential role in managing inflammatory conditions.

Study on Antimicrobial Efficacy

A study focusing on pyrazole derivatives reported that compounds containing the pyrazole ring exhibited strong antimicrobial activity with minimal toxicity to human cells. The research highlighted that modifications to the substituents on the pyrazole ring significantly influenced antibacterial efficacy .

CompoundMIC (μg/ml)Target Bacteria
P10.78Staphylococcus aureus
P21.5Enterococcus faecalis
P33.0Escherichia coli

In Vivo Toxicity Studies

In vivo studies using mouse models indicated that doses up to 50mg/kg50\,mg/kg did not show significant toxicity, as assessed through various organ toxicity markers . This finding is crucial for evaluating the safety profile of potential therapeutic agents derived from this compound.

Properties

IUPAC Name

3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDKSRGTPGLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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